(4-benzylpiperazin-1-yl)(1-(4-methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone

描述

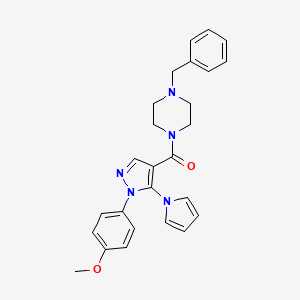

The compound (4-benzylpiperazin-1-yl)(1-(4-methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone features a pyrazole core substituted with a 4-methoxyphenyl group at position 1 and a 1H-pyrrole moiety at position 3. The 4-benzylpiperazine group is linked via a methanone bridge to position 4 of the pyrazole. This structure combines aromatic, heterocyclic, and piperazine motifs, which are common in pharmaceuticals targeting central nervous system (CNS) disorders, anticancer agents, and enzyme inhibitors .

Key structural attributes:

- Pyrazole core: Provides a planar scaffold for substituent interactions.

- 4-Methoxyphenyl: Enhances lipophilicity and may influence π-π stacking.

- 4-Benzylpiperazine: Modulates solubility and receptor affinity, common in CNS-active compounds.

属性

IUPAC Name |

(4-benzylpiperazin-1-yl)-[1-(4-methoxyphenyl)-5-pyrrol-1-ylpyrazol-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N5O2/c1-33-23-11-9-22(10-12-23)31-25(29-13-5-6-14-29)24(19-27-31)26(32)30-17-15-28(16-18-30)20-21-7-3-2-4-8-21/h2-14,19H,15-18,20H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTGKGWKDVAPKFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)N3CCN(CC3)CC4=CC=CC=C4)N5C=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (4-benzylpiperazin-1-yl)(1-(4-methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone , identified by its CAS number 1207002-24-1 , is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 441.5 g/mol

- Structure : The compound features a piperazine ring, a pyrazole moiety, and a methoxyphenyl group, which contribute to its biological activity.

Antimicrobial Properties

Research has indicated that compounds with similar structural motifs to this compound exhibit significant antimicrobial activity. For instance, derivatives of piperazine have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties due to the piperazine core structure .

Anticancer Activity

Studies focusing on pyrazole derivatives have revealed promising anticancer properties. One study demonstrated that pyrazole-containing compounds exhibited cytotoxic effects on cancer cell lines, indicating that the presence of the pyrazole and methoxyphenyl groups in the compound could contribute to its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through SAR studies:

- Piperazine Ring : Known for its diverse pharmacological profiles, modifications on the piperazine moiety can enhance or reduce activity.

- Methoxy Group : The presence of the methoxy group on the phenyl ring has been associated with increased lipophilicity, which may improve cell membrane permeability and enhance biological activity.

Case Studies

Several studies have investigated the biological effects of similar compounds:

- Antimalarial Activity : A series of pyrrolo[1,2-a]quinoxaline derivatives were synthesized and tested for their antimalarial properties. These studies revealed that structural modifications significantly influenced their efficacy against Plasmodium falciparum, suggesting that this compound may also exhibit antimalarial activity due to its structural similarities .

- Neuroleptic Effects : Compounds with piperazine structures have been evaluated for neuroleptic activities. One study showed that certain piperazine derivatives exhibited neuroleptic effects comparable to established antipsychotic medications, indicating a potential therapeutic application for this compound in treating psychiatric disorders .

Data Table: Summary of Biological Activities

科学研究应用

Chemical Properties and Structure

The molecular formula for this compound is , with a molecular weight of approximately 402.48 g/mol. The structure features a benzylpiperazine moiety linked to a pyrazole derivative, which is significant for its biological activity.

Antidepressant Activity

Research has indicated that compounds with piperazine and pyrazole derivatives exhibit antidepressant-like effects. Studies have shown that the incorporation of the benzylpiperazine moiety can enhance the interaction with serotonin receptors, potentially leading to improved mood regulation. For example, derivatives of piperazine have been evaluated for their efficacy in animal models of depression, demonstrating significant reductions in depressive-like behaviors .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. In vitro studies have demonstrated that similar compounds can reduce prostaglandin synthesis, thereby alleviating inflammation . This suggests that the compound may be beneficial in treating conditions characterized by chronic inflammation, such as arthritis.

Anticancer Potential

Emerging research highlights the potential of this compound in cancer therapy. The pyrazole scaffold has been associated with various anticancer activities, including the inhibition of tumor growth and metastasis. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit angiogenesis, making them promising candidates for further development in oncology .

Data Tables

| Application | Mechanism | References |

|---|---|---|

| Antidepressant | Serotonin receptor modulation | |

| Anti-inflammatory | COX inhibition | |

| Anticancer | Induction of apoptosis, inhibition of angiogenesis |

Case Study 1: Antidepressant Effects

In a study published in ACS Omega, researchers synthesized various piperazine derivatives and tested their antidepressant effects using forced swim and tail suspension tests in mice. The results indicated that compounds similar to (4-benzylpiperazin-1-yl)(1-(4-methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone exhibited significant reductions in immobility time, suggesting strong antidepressant activity .

Case Study 2: Anti-inflammatory Activity

A study focusing on COX-II inhibitors highlighted the effectiveness of pyrazole derivatives in reducing inflammation markers in vitro. The compound was shown to significantly lower levels of cytokines associated with inflammatory responses, indicating its potential use in treating inflammatory diseases .

Case Study 3: Anticancer Research

Research conducted on pyrazole derivatives demonstrated their ability to inhibit cancer cell proliferation in various cancer lines. The study reported that these compounds could effectively induce cell cycle arrest and apoptosis, supporting their potential application as anticancer agents .

相似化合物的比较

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison with Analogs

Pharmacological and Physicochemical Properties

- Lipophilicity (LogP) : The target’s benzylpiperazine and methoxyphenyl groups likely result in moderate LogP (~3.5), balancing blood-brain barrier penetration and solubility. Analogs with CF₃ (Compound 5) show higher LogP (~4.2), favoring CNS activity but risking toxicity .

- Enzyme Inhibition: The pyrrole group in the target compound may enhance PARP-1 or kinase inhibition compared to amino-substituted analogs () due to π-π interactions .

常见问题

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the pyrazole core in (4-benzylpiperazin-1-yl)(1-(4-methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone?

- Methodology : The pyrazole ring is typically synthesized via cyclocondensation of β-ketoesters or diketones with hydrazine derivatives. For example, ethyl acetoacetate can react with phenylhydrazine in ethanol/acetic acid under reflux to form 1-phenylpyrazol-5-ol intermediates . Subsequent formylation or nitration introduces functional groups at the 4-position. The pyrrole substituent (1H-pyrrol-1-yl) is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling .

- Key Reagents : Phenylhydrazine, β-ketoesters, POCl₃ for formylation, and Pd(PPh₃)₄ for coupling reactions.

Q. How can the structure of this compound be validated post-synthesis?

- Methodology : Use a combination of:

- X-ray crystallography to confirm spatial arrangement and dihedral angles between aromatic rings (e.g., pyrazole-methoxyphenyl angle ≈16–52°) .

- Spectroscopy :

- ¹H/¹³C NMR to verify substituent integration (e.g., methoxy singlet at δ 3.8–4.0 ppm, pyrrole protons at δ 6.2–6.8 ppm) .

- IR for carbonyl (C=O stretch ~1650–1700 cm⁻¹) and aromatic C-H stretches .

- Mass spectrometry for molecular ion (e.g., [M+H]⁺) and fragmentation patterns .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodology :

- Solubility : Test in polar (DMSO, ethanol) and non-polar solvents (dichloromethane). The 4-methoxyphenyl group enhances solubility in organic solvents, while the benzylpiperazine moiety may improve aqueous solubility at acidic pH .

- Stability : Conduct accelerated degradation studies under heat (40–60°C), light, and varying pH (3–10). Monitor via HPLC for decomposition products (e.g., hydrolysis of the methanone group) .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., 4-methoxyphenyl, pyrrole) influence binding affinity to biological targets?

- Methodology :

- Perform structure-activity relationship (SAR) studies : Synthesize analogs with substituent variations (e.g., replace methoxy with halogens) and compare bioactivity.

- Computational docking : Use software like AutoDock Vina to model interactions with targets (e.g., σ receptors or tubulin). The 4-methoxyphenyl group may engage in π-π stacking, while the pyrrole nitrogen could form hydrogen bonds .

- Pharmacophore mapping to identify critical electrostatic/hydrophobic features .

Q. What mechanistic pathways explain its potential antitubulin or antimicrobial activity?

- Methodology :

- In vitro tubulin polymerization assays : Compare inhibition rates with colchicine. The pyrazole-pyrrole scaffold may disrupt microtubule dynamics by binding at the colchicine site .

- Antimicrobial assays : Test against Gram-positive/negative bacteria (MIC via broth dilution). The benzylpiperazine group may enhance membrane penetration .

- ROS generation assays to evaluate oxidative stress induction in microbial cells .

Q. How can computational methods optimize its pharmacokinetic properties (e.g., bioavailability)?

- Methodology :

- ADMET prediction : Use tools like SwissADME to assess logP (target ~3–4 for blood-brain barrier penetration) and CYP450 metabolism. The benzylpiperazine may reduce clearance by inhibiting CYP3A4 .

- Molecular dynamics simulations to study blood plasma protein binding (e.g., albumin) and half-life .

- Prodrug design : Introduce ester groups at the methanone to enhance solubility, with enzymatic cleavage in vivo .

Data Contradictions and Resolution

- Synthetic Route Variability : uses hydrogen gas for nitro group reduction, while employs sodium borohydride. Resolution: Hydrogenation is preferable for scalability, but NaBH₄ may suffice for small-scale reactions .

- Biological Activity Discrepancies : Some studies report σ receptor antagonism , while others highlight antimicrobial effects . Resolution: Context-dependent activity suggests target promiscuity; prioritize assays relevant to the intended application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。